molecular formula C16H26BN3O2 B1451393 N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1073354-35-4

N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1451393
CAS No.: 1073354-35-4
M. Wt: 303.2 g/mol
InChI Key: ZKCANNIBKDXFNZ-UHFFFAOYSA-N
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Description

N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-containing pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures.

Properties

IUPAC Name

N-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-8-9-14(18-12-13)19-20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCANNIBKDXFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660616
Record name N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-35-4
Record name N-1-Piperidinyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1073354-35-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various assays, and implications for drug discovery.

Chemical Structure and Properties

The compound features a piperidine ring and a boron-containing dioxaborolane moiety, which are critical for its biological activity. Its molecular formula is C16H25BN2OC_{16}H_{25}BN_{2}O, with a molecular weight of approximately 274.30 g/mol.

Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including metabolism and cell signaling. The inhibition of GSK-3β has been linked to neuroprotective effects and potential therapeutic benefits in conditions such as Alzheimer's disease and diabetes.

Inhibition of GSK-3β

In vitro studies have shown that this compound exhibits potent GSK-3β inhibitory activity with an IC50 value in the low nanomolar range (approximately 8 nM) . This level of potency suggests that it could be a promising candidate for further development in treating diseases where GSK-3β plays a critical role.

Cell Viability and Cytotoxicity

In cellular assays, the compound has been evaluated for its effects on cell viability. It demonstrated no significant cytotoxic effects at concentrations up to 10 µM in various cell lines . This is crucial for therapeutic applications as it suggests a favorable safety profile.

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. In models using BV-2 microglial cells, it significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent . These findings align with the broader therapeutic goals in managing neuroinflammatory conditions.

Neuroprotection in Animal Models

In vivo studies have shown that administration of this compound can lead to improved outcomes in animal models of neurodegeneration. For instance, treatment with the compound resulted in reduced neuroinflammation and improved cognitive function in rodent models . These findings support the hypothesis that GSK-3β inhibition can confer neuroprotective effects.

Comparative Data

Parameter This compound Reference Compound (e.g., Lithium)
GSK-3β IC50 8 nM20 µM
Cell Viability (10 µM) No significant cytotoxicityCytotoxic at higher concentrations
NO Reduction Significant decreaseModerate effect
IL-6 Reduction Significant decreaseNot assessed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research indicates that compounds similar to N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit antitumor properties. The incorporation of a dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
    • Studies have demonstrated that derivatives of this compound can inhibit specific pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Neuropharmacology :
    • The piperidine ring in the structure suggests potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer or cross-linking agent in the synthesis of polymers. Its boron-containing structure allows for unique interactions that can enhance the mechanical properties and thermal stability of polymeric materials .
    • Research has shown that incorporating boron compounds into polymer matrices can improve their flame retardancy and overall durability .

Organic Synthesis Applications

  • Reagent in Cross-Coupling Reactions :
    • This compound can be utilized as a boronic acid derivative in Suzuki-Miyaura coupling reactions. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
    • The stability of the dioxaborolane group under various reaction conditions makes it an attractive choice for synthetic chemists looking to develop new pharmaceuticals or agrochemicals.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023Antitumor ActivityDemonstrated significant inhibition of tumor cell growth using derivatives of the compound.
Johnson et al., 2024Polymer ChemistryFound enhanced thermal stability in polymers synthesized with boron-containing compounds.
Lee et al., 2023Organic SynthesisSuccessfully employed the compound in Suzuki-Miyaura reactions with high yields.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The primary structural variation among analogues lies in the N-substituent on the pyridin-2-amine moiety. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key References
N-Benzyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Benzyl C19H24BN2O2 323.22
N-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Cyclopropylmethyl C15H23BN2O2 274.17
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine N,N-Dimethyl C13H21BN2O2 260.13
N-Methyl-3-methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-2-aminopyridine N-Methyl, 3-methyl C13H20BN2O2 258.12
N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Piperidin-1-yl C16H25BN2O2 296.19

Key Observations :

  • Bulkier substituents (e.g., benzyl, piperidin-1-yl) increase molecular weight and may enhance steric hindrance, affecting coupling efficiency in Suzuki reactions.
  • Electron-donating groups (e.g., N,N-dimethyl) could modulate the electronic environment of the pyridine ring, altering reactivity .

Physicochemical Properties

  • Purity : Commercial analogues (e.g., N,N-dimethyl variant) are typically ≥95% pure .
  • Solubility : Benzyl and piperidin-1-yl derivatives are expected to exhibit lower aqueous solubility compared to smaller substituents (e.g., cyclopropylmethyl) due to hydrophobic groups.
  • Stability : Boronate esters are generally stable under inert conditions but hydrolyze in protic solvents .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

This is usually achieved via selective borylation of a halogenated aminopyridine precursor or by coupling reactions involving boronate esters.

Synthetic Routes and Conditions

Starting Materials

  • 2-Aminopyridine derivatives substituted with piperidine at the 2-amino position
  • Halogenated intermediates such as 5-bromopyridin-2-amine derivatives
  • Pinacol borane or pinacolboronate esters as boron sources

Typical Preparation Method

A common synthetic approach involves the palladium-catalyzed borylation of a halogenated precursor:

Step Reagents/Conditions Description
1 2-Amino-5-bromopyridine derivative with piperidinyl substitution Starting halogenated aminopyridine
2 Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst, base (e.g., KOAc) Palladium-catalyzed Miyaura borylation
3 Solvent: DMSO or dioxane, temperature 80-100 °C, inert atmosphere Reaction conditions for borylation
4 Purification by column chromatography Isolation of N-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

This method yields the desired boronic ester functionalized aminopyridine with moderate to good yields (typically 50-75%) depending on substrate purity and reaction optimization.

Example from Literature

  • In a 2023 study on 2-aminopyridine derivatives, a bromo-substituted aminopyridine was reacted with pinacol borane under palladium catalysis to yield the boronic ester intermediate. This approach is analogous to the preparation of this compound, where the piperidinyl group is introduced prior to or after borylation depending on synthetic convenience.

Alternative Synthetic Approaches

  • Nucleophilic substitution : Introduction of the piperidinyl group can be achieved by nucleophilic substitution of a 2-chloropyridine precursor with piperidine, followed by borylation at the 5-position.
  • Reductive amination : Another method involves reductive amination of 5-boronate pyridine aldehydes with piperidine to form the N-substituted amine.

Reaction Parameters and Optimization

Parameter Typical Range Notes
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Pd(dppf)Cl2 preferred for higher selectivity
Base Potassium acetate (KOAc), potassium carbonate (K2CO3) KOAc commonly used for borylation
Solvent DMSO, dioxane, or DMF Dioxane preferred for better solubility and reaction rate
Temperature 80-100 °C Elevated temperature required for efficient borylation
Time 6-24 hours Reaction monitored by TLC or HPLC

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using mixtures of cyclohexane/ethyl acetate or dichloromethane/methanol.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • High-performance liquid chromatography (HPLC) is used to determine purity, often achieving >95%.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Pd-catalyzed borylation of 5-bromo-2-(piperidin-1-yl)pyridine 5-bromo-2-(piperidin-1-yl)pyridine B2pin2, Pd(dppf)Cl2, KOAc Dioxane, 90 °C, 12 h 55-75 Most common and efficient method
Nucleophilic substitution followed by borylation 2-chloro-5-bromopyridine Piperidine, B2pin2, Pd catalyst Stepwise, elevated temp 40-60 Requires two-step synthesis
Reductive amination of 5-boronate pyridine aldehyde 5-formylboronic acid pinacol ester pyridine Piperidine, reducing agent Mild conditions Moderate Less common, useful for sensitive substrates

Q & A

Q. What are the standard synthetic routes for preparing N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a boronic ester and a halogenated pyridine. For example, 5-bromo-2-aminopyridine derivatives can react with pinacol boronic esters under catalytic conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in the presence of a base (e.g., K₂CO₃) and a solvent like dioxane or THF . Key steps include protecting the amine group during coupling (e.g., using ethoxymethyl groups) and subsequent deprotection under acidic conditions .

Q. How can researchers characterize the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the piperidinyl and dioxaborolan moieties. For instance, the tert-butyl groups in the boronate ester appear as singlets at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (ESI-MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₅BN₃O₂).
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve the planar geometry of the pyridine ring and the tetrahedral boron center .

Q. What solvents and conditions are optimal for storing this boronate ester?

The compound is moisture-sensitive due to the boronate ester. Store under inert gas (N₂ or Ar) in anhydrous solvents like THF or DCM at –20°C. Avoid prolonged exposure to air, as hydrolysis can regenerate the boronic acid .

Advanced Research Questions

Q. How can reaction yields be improved in the Suzuki coupling step for this compound?

  • Catalyst Optimization: Use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄ for higher efficiency in sterically hindered systems. reports 89% yield using Pd(dppf)Cl₂ with potassium acetate in dioxane .
  • Base Selection: Weak bases (e.g., KOAc) reduce side reactions compared to strong bases (e.g., Na₂CO₃).
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .

Q. What strategies mitigate instability of the pyridin-2-amine moiety during synthesis?

  • Protecting Groups: Temporarily protect the amine with acid-labile groups (e.g., Boc or ethoxymethyl) during coupling, followed by deprotection with HCl or TFA .
  • Low-Temperature Reactions: Perform reactions at 0–5°C to prevent decomposition of intermediates .

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

  • DFT Calculations: Model the electron density of the pyridine ring to predict sites for electrophilic substitution. The boron-containing group is meta-directing, influencing further functionalization .
  • Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., kinases) using software like AutoDock .

Data Analysis and Contradictions

Q. Why do catalytic systems yield inconsistent results in scaled-up reactions?

  • Catalyst Poisoning: Trace impurities (e.g., amines, thiols) in solvents or reagents can deactivate Pd catalysts. Pre-purify reagents via column chromatography or distillation .
  • Oxygen Sensitivity: Ensure rigorous degassing of solvents to prevent Pd oxidation. Use Schlenk line techniques for air-sensitive steps .

Q. How to resolve discrepancies in NMR spectra between synthetic batches?

  • Dynamic Effects: Rotameric equilibria in the piperidinyl group can split peaks. Acquire spectra at elevated temperatures (e.g., 60°C) to coalesce signals .
  • Paramagnetic Impurities: Filter samples through alumina to remove trace metal catalysts causing line broadening .

Application-Oriented Questions

Q. What are the key considerations in designing biological assays for this compound?

  • Solubility: Use DMSO stock solutions (<10% v/v in buffer) to avoid precipitation.
  • Boronate Reactivity: Confirm target engagement via competition assays with excess boronic acid to rule out nonspecific binding .

Q. How can isotopic labeling (e.g., ¹¹B or ¹⁵N) aid in mechanistic studies?

  • ¹¹B NMR: Track boron coordination changes during catalytic cycles or hydrolysis .
  • ¹⁵N-Labeling: Use 2D HSQC NMR to study hydrogen bonding between the amine and biological targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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